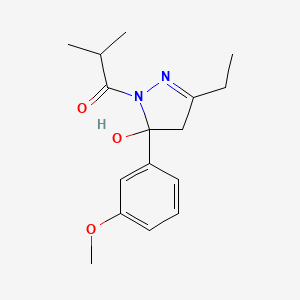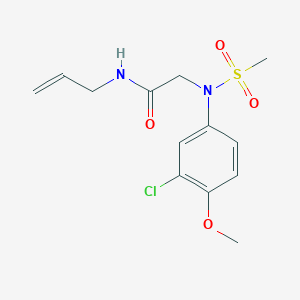
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPA and is widely used in the synthesis of different organic compounds.
作用机制
The mechanism of action of 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is not well understood. However, it is believed to act on specific receptors in the brain, including the dopamine receptor and the serotonin receptor. The compound has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide have been studied extensively. The compound has been shown to have a wide range of effects on the central nervous system, including changes in mood, cognition, and behavior. It has also been shown to have effects on the cardiovascular system, including changes in blood pressure and heart rate.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it an ideal starting material for the synthesis of different organic compounds. However, one of the main limitations of using this compound is its potential toxicity. The compound has been shown to have toxic effects on cells and tissues, and its use in lab experiments should be carefully monitored.
未来方向
There are several future directions for the study of 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One of the main areas of research is the development of new drugs for the treatment of various diseases. The compound has shown potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, and further research is needed to explore its therapeutic potential. Another area of research is the study of the compound's mechanism of action. Further studies are needed to understand how the compound modulates the activity of specific receptors in the brain. Finally, there is a need for further studies to explore the potential toxicity of the compound and its effects on cells and tissues.
合成方法
The synthesis of 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide can be achieved through different methods, including the reaction between 2-bromoanisole and N-(1-methyl-4-piperidinyl)acetamide in the presence of a base. The reaction can be carried out in various solvents such as acetonitrile, dimethylformamide, and dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is obtained through filtration and purification.
科学研究应用
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been widely used in scientific research due to its potential applications in various fields. The compound has been used as a starting material for the synthesis of different organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-17-8-6-11(7-9-17)16-14(18)10-19-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQDHYJFVZIILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S*,5R*)-6-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5131608.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)

![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5131630.png)

![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-methoxybenzyl)-N-methylmethanamine](/img/structure/B5131656.png)
![ethyl 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5131659.png)
![1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5131670.png)
![1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)
![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)


![5-acetyl-4-(2-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5131706.png)